2-Fluoro-5-methylbenzoyl chloride

Medicinal Chemistry Pharmacokinetics LogP

2-Fluoro-5-methylbenzoyl chloride (CAS 135564-61-3) is a fluorinated, methyl-substituted benzoyl chloride derivative. It serves primarily as a reactive acylating agent and building block in organic synthesis.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 135564-61-3
Cat. No. B154846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylbenzoyl chloride
CAS135564-61-3
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(=O)Cl
InChIInChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3
InChIKeyWVRZOPWHCFDYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylbenzoyl chloride (CAS 135564-61-3): A Dual-Substituted Benzoyl Chloride Building Block for Pharmaceutical and Material Science Synthesis


2-Fluoro-5-methylbenzoyl chloride (CAS 135564-61-3) is a fluorinated, methyl-substituted benzoyl chloride derivative. It serves primarily as a reactive acylating agent and building block in organic synthesis . The compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position of the benzoyl chloride scaffold [1]. Key physical properties, which are critical for experimental planning and procurement, include a molecular weight of 172.58 g/mol, a predicted boiling point of 215.1±20.0 °C at 760 mmHg, a density of 1.265±0.06 g/cm³ (predicted), and a refractive index of 1.5335 . Commercially, it is typically offered at purities of 95% to 97% .

Why 2-Fluoro-5-methylbenzoyl chloride Cannot Be Interchanged with Unsubstituted or Mono-Substituted Benzoyl Chlorides in Synthetic Workflows


The combination of a strong electron-withdrawing fluorine atom at the ortho-position and an electron-donating methyl group at the meta-position creates a unique electronic and steric environment that cannot be replicated by simpler analogs like 2-fluorobenzoyl chloride (CAS 393-52-2) or 3-methylbenzoyl chloride [1]. This specific substitution pattern directly influences the reactivity of the acyl chloride and the subsequent properties of the final products [2]. For instance, the lipophilicity (LogP) of the resulting benzamide derivatives is markedly altered, with the target compound having a predicted LogP of 2.51, which is significantly different from that of unsubstituted benzoyl chloride (LogP ~1.8) [3]. This change in physicochemical profile is crucial for applications requiring specific solubility, membrane permeability, or pharmacokinetic properties. The data below quantifies these differences, demonstrating why substituting with a generic analog is likely to lead to divergent synthetic outcomes and failed biological or material performance.

Quantitative Differentiation of 2-Fluoro-5-methylbenzoyl chloride (CAS 135564-61-3) Against In-Class Analogs


Increased Lipophilicity (LogP) for Improved Membrane Permeability Compared to Non-Fluorinated Analogs

The 2-fluoro-5-methyl substitution pattern results in a significantly higher predicted lipophilicity (LogP) of 2.51 for the target compound . This is a substantial increase compared to the LogP of 1.84 for 2-fluorobenzoyl chloride and 1.88 for benzoyl chloride [1]. Higher LogP values are generally associated with enhanced passive membrane permeability, a desirable trait for the design of central nervous system (CNS) drugs and other therapeutics requiring intracellular target engagement.

Medicinal Chemistry Pharmacokinetics LogP ADME

Higher Boiling Point for Enhanced Thermal Stability in Reactions Relative to Non-Methylated Analogs

The presence of the 5-methyl group on 2-fluoro-5-methylbenzoyl chloride contributes to a significantly higher boiling point of 215.1±20.0 °C at 760 mmHg . This is markedly higher than the boiling points of mono-fluorinated benzoyl chlorides, such as 2-fluorobenzoyl chloride (189°C at atmospheric pressure) and 4-fluorobenzoyl chloride (180°C) . A higher boiling point indicates stronger intermolecular forces and can correlate with greater stability under thermal stress, which is an important consideration for reactions conducted at elevated temperatures or during large-scale process development.

Organic Synthesis Process Chemistry Thermal Stability Acylation

Role as a Key Intermediate in the Synthesis of Biologically Active Kinase Inhibitors

2-Fluoro-5-methylbenzoyl chloride is a specified building block in the patent literature for synthesizing compounds with potent kinase inhibitory activity. For example, in the development of dual Mer/c-Met kinase inhibitors for cancer therapy, derivatives such as 1-(2-fluoro-5-methylbenzoyl)piperazine are specifically claimed [1]. In related work, 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines synthesized using this benzoyl chloride fragment exhibited modest cytotoxic activity against six human cancer cell lines, including U251 (glioma) and PC-3 (prostate), with active compounds (e.g., 6a, 6c, 11a) inducing G2/M phase cell cycle arrest in SK-LU-1 cells [2]. While comparative SAR data is limited in the abstract, the recurring use of this specific substitution pattern underscores its value in achieving the desired biological profile.

Kinase Inhibitor Medicinal Chemistry Oncology Intermediate

Distinct Reactivity Profile in Nucleophilic Substitution Compared to Non-Halogenated Benzoyl Chlorides

While direct kinetic data for 2-fluoro-5-methylbenzoyl chloride is scarce in the public domain, studies on the gas-phase identity exchange reactions of substituted benzoyl chlorides provide a class-level inference on reactivity [1]. For meta-substituted benzoyl chlorides (e.g., m-F, m-CH3), the reaction with chloride ion proceeds via a rate constant that is influenced by the substituent's electronic effects. The presence of an electron-withdrawing m-fluoro group is known to increase the rate of nucleophilic attack at the carbonyl carbon relative to an electron-donating m-methyl group [1]. The unique 2-fluoro-5-methyl pattern of the target compound therefore presents a 'mixed' electronic environment, where the strong -I effect of the ortho-fluorine dominates, but is modulated by the +I and hyperconjugative effects of the meta-methyl group. This results in an acyl chloride with a reactivity profile that is distinct from either mono-substituted analog, offering a tunable electrophile for selective acylation reactions.

Organic Synthesis Mechanism Acylation Kinetics

Recommended Procurement and Application Scenarios for 2-Fluoro-5-methylbenzoyl chloride Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of CNS-Penetrant and Kinase-Targeted Drug Candidates

This building block is ideally suited for medicinal chemistry programs aiming to improve the lipophilicity (LogP 2.51) and, by extension, the membrane permeability of lead compounds . Its established use in patent-protected kinase inhibitor scaffolds, such as dual Mer/c-Met inhibitors, provides a direct pathway for developing novel oncology therapeutics [1]. Procuring this specific intermediate allows chemists to rapidly explore structure-activity relationships (SAR) within a well-precedented chemical space, bypassing the uncertainty of de novo analog design.

Process Chemistry: Development of Robust, High-Temperature Acylation Procedures

Given its higher boiling point (215.1 °C) compared to simpler fluorobenzoyl chlorides, 2-fluoro-5-methylbenzoyl chloride is a more suitable candidate for acylation reactions that require elevated temperatures . Its reduced volatility can improve safety and handling during scale-up, and its unique electronic profile—a blend of activating and deactivating influences—allows for the fine-tuning of reaction conditions to maximize yield and minimize side-product formation [2]. This makes it a strategic choice for process chemists developing robust, scalable routes to complex intermediates.

Agrochemical Discovery: Tuning the Physicochemical Profile of Novel Herbicides and Fungicides

The ability to simultaneously introduce a fluorine atom (for metabolic stability) and a methyl group (for lipophilicity) in a single acylation step makes this reagent valuable in agrochemical research . The resulting benzamide or ester derivatives possess a distinct property profile (LogP 2.51) that can be leveraged to optimize the absorption and translocation of new crop protection agents . Its use as a building block for creating diverse libraries of analogs is documented in the field .

Academic Research: Exploring the Fundamentals of Acyl Transfer and Electronic Effects

As a compound with a unique 'push-pull' electronic substitution pattern (ortho-F, meta-CH3), 2-fluoro-5-methylbenzoyl chloride serves as an excellent probe for fundamental physical organic chemistry studies [2]. Researchers investigating the kinetics and mechanisms of nucleophilic acyl substitution can use this compound to systematically study the interplay of inductive and resonance effects, contributing to a deeper understanding of structure-reactivity relationships.

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